1-(4-bromobenzoyl)-2-phenylprolinamide
Overview
Description
1-(4-bromobenzoyl)-2-phenylprolinamide, also known as BBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BBP belongs to the class of proline derivatives and has been found to possess various biological activities, including anti-inflammatory, anticancer, and anti-tuberculosis properties.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-2-phenylprolinamide is not fully understood. However, it has been proposed that 1-(4-bromobenzoyl)-2-phenylprolinamide exerts its biological activities by modulating various signaling pathways. For example, 1-(4-bromobenzoyl)-2-phenylprolinamide has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. 1-(4-bromobenzoyl)-2-phenylprolinamide has also been found to activate the p53 signaling pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-2-phenylprolinamide has been found to possess various biochemical and physiological effects. For example, 1-(4-bromobenzoyl)-2-phenylprolinamide has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins. 1-(4-bromobenzoyl)-2-phenylprolinamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 1-(4-bromobenzoyl)-2-phenylprolinamide has been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
1-(4-bromobenzoyl)-2-phenylprolinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess various biological activities, making it a promising compound for medicinal chemistry research. However, 1-(4-bromobenzoyl)-2-phenylprolinamide also has some limitations. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. Additionally, 1-(4-bromobenzoyl)-2-phenylprolinamide has not been extensively studied for its toxicity profile, and more research is needed to determine its safety for human use.
Future Directions
There are several future directions for 1-(4-bromobenzoyl)-2-phenylprolinamide research. One potential direction is to further investigate its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate its anticancer properties and its potential applications in cancer therapy. Additionally, more research is needed to determine the safety and toxicity profile of 1-(4-bromobenzoyl)-2-phenylprolinamide, as well as its pharmacokinetics and pharmacodynamics. Overall, 1-(4-bromobenzoyl)-2-phenylprolinamide is a promising compound with potential applications in medicinal chemistry, and further research is needed to fully elucidate its biological activities and potential therapeutic applications.
Scientific Research Applications
1-(4-bromobenzoyl)-2-phenylprolinamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1-(4-bromobenzoyl)-2-phenylprolinamide has also been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 1-(4-bromobenzoyl)-2-phenylprolinamide has been found to possess anti-tuberculosis properties by inhibiting the growth of Mycobacterium tuberculosis.
properties
IUPAC Name |
1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-15-9-7-13(8-10-15)16(22)21-12-4-11-18(21,17(20)23)14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2,(H2,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLAZNAPCAQLRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)carbonyl]-2-phenylprolinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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